2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one
Description
This compound (CAS: 922718-57-8) is a boronic ester derivative featuring a tetrahydroisoquinolin-3-one core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. Its molecular formula is C₁₆H₂₂BNO₃ (estimated molecular weight: 287.17 g/mol), differing from related analogs by the methyl group and the degree of saturation in the isoquinoline ring. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, particularly in constructing biaryl scaffolds for drug candidates .
Properties
Molecular Formula |
C16H22BNO3 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-11-10-18(5)14(19)9-12(11)8-13/h6-8H,9-10H2,1-5H3 |
InChI Key |
GVXWHUJQNFXYMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C(=O)C3)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinolinone structure.
Introduction of the Boron-Containing Dioxaborolane Ring: This step involves the reaction of the tetrahydroisoquinolinone with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under suitable conditions like the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow chemistry techniques may also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety in this compound facilitates its use in palladium-catalyzed Suzuki-Miyaura couplings. This reaction is pivotal for forming carbon-carbon bonds with aryl or heteroaryl halides.
Key Reaction Data
| Substrate | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | Pd(dba)₂, XPhos, KOAc | 1,4-Dioxane, 80°C, 18h | Boronate ester derivative | 107%* |
*Note: Yield exceeding 100% suggests incomplete purification or residual solvent.
The reaction above demonstrates the synthesis of analogous boronate esters under conditions involving tris(dibenzylideneacetone)dipalladium(0) and XPhos. While this example uses a chloro precursor, the target compound could similarly participate in couplings with aryl halides, enabling access to biaryl or heterobiaryl structures .
Reductive Transformations
The tetrahydroisoquinolinone core may undergo reduction, though direct evidence for this compound is limited. Related systems (e.g., quinolines) show iodine-catalyzed reductions with HBpin (pinacolborane), suggesting potential pathways:
Hypothetical Reduction Pathway
-
Reagents : HBpin, I₂ (catalytic)
-
Conditions : Mild temperatures (25–60°C), inert atmosphere
-
Product : Partially reduced tetrahydroisoquinoline derivatives
While the boronate group is typically stable under reductive conditions, the tetrahydroisoquinolinone’s carbonyl group could be reduced to an alcohol or amine .
Functionalization of the Tetrahydroisoquinolinone Core
The nitrogen and carbonyl groups in the tetrahydroisoquinolinone moiety offer sites for further modification:
Potential Reactions
-
N-Alkylation : Reaction with alkyl halides or Michael acceptors.
-
Ring-Opening : Acid- or base-mediated cleavage of the lactam ring.
-
Oxidation : Conversion of the secondary amine to a nitroso or nitro group.
No direct experimental data exists for these reactions on the target compound, but analogous tetrahydroisoquinolinones exhibit such reactivity .
Stability and Handling Considerations
-
Hydrolysis Sensitivity : The boronate ester is prone to hydrolysis in aqueous or protic environments, necessitating anhydrous conditions during reactions .
-
Storage : Stable under inert gas (N₂/Ar) at low temperatures (−20°C).
Spectral Characterization
Key spectral data for related compounds includes:
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s properties make it suitable for use in material science, particularly in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Saturation of Isoquinoline Ring: The tetrahydroisoquinoline core reduces aromaticity, increasing solubility in polar solvents compared to fully aromatic analogs (e.g., ) .
Boronate Positioning : The 6-position boronate group enables regioselective cross-coupling, similar to other dioxaborolane-containing intermediates in and .
Comparative Research Findings
Key Findings:
- Stability : The methyl group in the target compound may reduce undesired side reactions during coupling, as seen in structurally related boronate esters .
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C17H23BNO5
- Molecular Weight : 318.17 g/mol
- CAS Number : 2152654-65-2
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as an inhibitor or modulator in biochemical pathways. The presence of the dioxaborolane moiety is particularly notable for its ability to form reversible covalent bonds with nucleophiles in biological systems.
Anticancer Activity
One of the primary areas of investigation for this compound is its anticancer properties. Studies have shown that derivatives of tetrahydroisoquinoline can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance:
- Case Study : A recent study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects. Compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the dioxaborolane group significantly affect its potency and selectivity toward specific biological targets.
| Modification | Activity Change |
|---|---|
| Methyl substitution at position 6 | Increased anticancer activity |
| Alteration of dioxaborolane substituents | Varied antimicrobial efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A typical protocol involves reacting a halogenated tetrahydroisoquinolin-3-one precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of dioxane/water with a base like K₂CO₃ at 80–100°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires careful control of stoichiometry, catalyst loading, and reaction time .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Use programs like SHELXL for small-molecule refinement or OLEX2 for structure solution and visualization. Key steps include:
- Growing single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Collecting diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refining hydrogen atoms geometrically and validating bond lengths/angles against SHELXTL libraries .
- Complementary techniques: High-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR for functional group analysis (e.g., boronate ester peaks at δ ~1.3 ppm in ¹H NMR) .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during refinement?
- Methodological Answer : Discrepancies in thermal parameters or residual electron density maps often arise from disorder or twinning. Mitigation strategies include:
- Using SHELXD for phase determination in twinned crystals.
- Applying restraints for bond distances/angles in disordered regions.
- Cross-validating with spectroscopic data (e.g., IR or Raman) to confirm functional group presence .
- For macromolecular applications, employ high-resolution data (>1.2 Å) and iterative refinement cycles in SHELXPRO .
Q. What role does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group play in modulating biological activity?
- Methodological Answer : The boronate ester enhances solubility and stability in aqueous media, making the compound suitable for bioactivity assays. For example, in acetylcholinesterase inhibition studies:
- Perform enzyme kinetics (Ellman’s method) with varying substrate concentrations.
- Compare IC₅₀ values of boronate-containing derivatives vs. non-boronate analogs.
- Use molecular docking (e.g., AutoDock Vina) to assess binding interactions at the enzyme active site .
Q. How can researchers optimize catalytic cross-coupling efficiency for derivatives of this compound?
- Methodological Answer : Screen catalysts (Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig ligands) and solvents (THF, DMF, or toluene) under inert atmospheres. Key parameters:
- Temperature : 60–120°C (microwave-assisted reactions reduce time).
- Base : Cs₂CO₃ for deprotonation-sensitive substrates.
- Additives : CuI or TBAB to enhance reactivity.
- Monitor reaction progress via TLC or LC-MS. Post-coupling, isolate products using centrifugal partition chromatography for polar derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental results in structure-activity relationships (SAR)?
- Methodological Answer :
- Re-optimize DFT calculations (B3LYP/6-31G* basis set) with solvent effects (PCM model).
- Validate docking poses with molecular dynamics simulations (GROMACS).
- Experimentally confirm SAR via parallel synthesis of analogs with systematic substituent variations (e.g., methyl, methoxy, halogens) .
Methodological Best Practices
Q. What analytical workflows ensure reproducibility in synthetic batches?
- Answer :
- Purity Assessment : HPLC-DAD (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS.
- Batch Records : Document reaction parameters (pH, stirring rate, inert gas flow) and raw material sources (e.g., CAS-certified reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
